molecular formula C9H8F3NO B8777428 2,2,2-Trifluoro-1-p-tolyl-ethanone oxime

2,2,2-Trifluoro-1-p-tolyl-ethanone oxime

Cat. No.: B8777428
M. Wt: 203.16 g/mol
InChI Key: HWQOIGLJELXUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-p-tolyl-ethanone oxime is a fluorinated oxime derivative characterized by a trifluoromethyl group attached to an ethanone backbone, with a p-tolyl (4-methylphenyl) substituent and an oxime functional group (-NOH). This compound is structurally significant due to the electron-withdrawing trifluoromethyl group, which enhances its stability and reactivity in substitution and condensation reactions.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

N-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)8(13-14)9(10,11)12/h2-5,14H,1H3

InChI Key

HWQOIGLJELXUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Structural Analogs

2.1.1. 2,2,2-Trifluoro-1-[3-(2,2,2-trifluoro-acetyl)azulen-1-yl]ethanone

  • Structure : Features an azulenyl group instead of p-tolyl.
  • Properties : Single-crystal X-ray data (R factor = 0.038) confirm planar geometry and strong intermolecular hydrogen bonding via the oxime group, enhancing crystallinity .

2.1.2. (E/Z)-1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone Oxime

  • Structure : Contains an imidazopyridine heterocycle.
  • Applications : Such heterocyclic oximes are often intermediates in drug discovery (e.g., kinase inhibitors) due to their bioisosteric properties .

2.1.3. 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone Oxime

  • Structure : Methoxy substituent at the meta position vs. methyl at the para position in the p-tolyl analog.
  • Synthesis: Prepared via condensation of trifluoroacetophenone derivatives with hydroxylamine, similar to methods for other trifluoroethanone oximes .
Physicochemical and Toxicological Comparisons
Compound Substituent Melting Point (°C) Toxicity Profile Key Applications
2,2,2-Trifluoro-1-p-tolyl-ethanone oxime p-tolyl Not reported Limited data; likely low acute toxicity Pharmaceutical intermediates
4-Methylpentan-2-one oxime Aliphatic chain Not reported H302 (harmful if swallowed) Antifouling paint crosslinkers
Butanone oxime (C4) Short aliphatic chain Not reported Carc. 1B, STOT RE 2, Skin Sens. 1 Phased out due to hazards
Tosyl-protected trifluoroethanone oxime Tosyl group Not reported Higher stability, reduced reactivity Protecting group in synthesis

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group in this compound increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions compared to non-fluorinated oximes .
  • Toxicity : Aliphatic oximes (e.g., 4-methylpentan-2-one oxime) exhibit higher acute toxicity (H302) compared to aromatic trifluoro derivatives, which lack harmonized hazard classifications .
  • Stability : Tosyl-protected oximes demonstrate enhanced hydrolytic stability, making them preferable in multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.